REACTION_CXSMILES
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[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C@@H:9]12[C:15](=O)[O:14][C:12](=[O:13])[C@@H:10]1[CH2:11]2>>[CH2:1]([N:8]1[C:12](=[O:13])[CH:10]2[CH:9]([CH2:11]2)[C:15]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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9.97 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
0.99 g
|
Type
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reactant
|
Smiles
|
[C@@H]12[C@@H](C1)C(=O)OC2=O
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to r.t. the resulting solid oil
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Type
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CUSTOM
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Details
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was recrystallised from isopropanol
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Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)N1C(C2CC2C1=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |